molecular formula C16H22BrNO5 B4075012 1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid

1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4075012
M. Wt: 388.25 g/mol
InChI Key: KWOFPZGSESSGQB-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid is a chemical compound with the molecular formula C16H22BrNO5. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid typically involves the reaction of 3-bromophenol with 2-chloroethylazepane in the presence of a base to form 1-[2-(3-Bromophenoxy)ethyl]azepane. This intermediate is then reacted with oxalic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid can be compared with other similar compounds, such as:

    1-[2-(3-Chlorophenoxy)ethyl]azepane: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(3-Fluorophenoxy)ethyl]azepane: Similar structure but with a fluorine atom instead of bromine.

    1-[2-(3-Methylphenoxy)ethyl]azepane: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different substituents on the phenoxy group.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.C2H2O4/c15-13-6-5-7-14(12-13)17-11-10-16-8-3-1-2-4-9-16;3-1(4)2(5)6/h5-7,12H,1-4,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOFPZGSESSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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